

A Technical Guide to the Isotopic Enrichment Determination of Acetyl Tributyl Citrate-d3

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Compound of Interest		
Compound Name:	Acetyl tributyl citrate-d3	
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Introduction

Acetyl tributyl citrate (ATBC) is a widely utilized plasticizer in various applications, including pharmaceutical coatings, medical devices, and food packaging.[1][2][3] Its deuterated isotopologue, **Acetyl tributyl citrate-d3** (ATBC-d3), serves as a valuable internal standard for quantitative analysis by mass spectrometry, owing to its similar chemical and physical properties to the non-labeled compound but with a distinct mass-to-charge ratio.[4] The efficacy of ATBC-d3 as an internal standard is critically dependent on its isotopic enrichment, which is the percentage of molecules where the intended hydrogen atoms have been substituted by deuterium.[4][5] This guide provides an in-depth overview of the common analytical techniques and experimental protocols for determining the isotopic enrichment of ATBC-d3.

The molecular formula for the d3 isotopologue of ATBC is C20H31D3O8, with the deuterium atoms typically located on the acetyl group (Tri-n-butyl 2-Acetyl-d3-citrate).[6] Commercially available standards often report an isotopic enrichment of 99 atom % D.[6] Verification of this enrichment is crucial for ensuring the accuracy of quantitative assays.

Core Analytical Methodologies

The determination of isotopic enrichment for deuterated compounds like ATBC-d3 is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]



- Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of ATBC-d3, the relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0) species, as well as partially deuterated species (d1, d2), can be compared to calculate the isotopic enrichment.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common platforms for this analysis.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of a molecule. For ATBC-d3, proton NMR (¹H NMR) can be used to quantify the degree of deuteration by comparing the integral of the signal corresponding to the acetyl group with that of other non-deuterated protons in the molecule.
 [8]

Experimental Protocols

The following are detailed protocols for determining the isotopic enrichment of **Acetyl tributyl citrate-d3** using GC-MS and NMR spectroscopy. These protocols are adapted from established methods for similar deuterated compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the isotopic enrichment of ATBC-d3 by comparing the relative intensities of the mass ions of its isotopologues.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
- GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation.

Procedure:

• Sample Preparation: Prepare a dilute solution of the ATBC-d3 standard in a suitable solvent (e.g., dichloromethane or ethyl acetate).



· GC-MS Analysis:

- Inject 1 μL of the prepared sample into the GC-MS system.
- Employ a suitable temperature program for chromatographic separation. An example program could be: initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting peak corresponding to ATBC.
- Data Analysis:
 - Identify the peak corresponding to Acetyl tributyl citrate.
 - Extract the mass spectrum for this peak.
 - Determine the ion intensities for the molecular ion of ATBC-d3 and its isotopologues. The theoretical molecular weight of unlabeled ATBC is 402.48 g/mol .[9] For the d3 variant, the expected molecular ion will be at a higher m/z.
 - Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [I(d3) / (I(d0) + I(d1) + I(d2) + I(d3))] * 100 Where I represents the intensity of the respective mass ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To quantify the isotopic enrichment of ATBC-d3 by ¹H NMR.

Instrumentation:

• NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

• Sample Preparation: Dissolve an accurately weighed amount of the ATBC-d3 standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃).



NMR Acquisition:

 Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for full relaxation of all protons for accurate integration.

Data Analysis:

- Identify the proton signals in the spectrum. For unlabeled ATBC, the acetyl methyl protons appear as a singlet around 2.0 ppm, and the protons of the butyl chains appear at various chemical shifts between approximately 0.9 and 4.1 ppm.
- In the spectrum of ATBC-d3, the intensity of the singlet at ~2.0 ppm will be significantly reduced due to deuteration.
- The isotopic enrichment can be calculated by comparing the integration of the residual acetyl proton signal to the integration of a signal from a non-deuterated part of the molecule (e.g., one of the butyl chain methylene groups).

Data Presentation

The quantitative data obtained from the analysis can be summarized in the following tables for clarity and comparison.

Table 1: Expected Mass-to-Charge Ratios (m/z) for ATBC Isotopologues in MS Analysis

Isotopologue	Description	Expected Molecular Ion (m/z)
dO	Non-deuterated Acetyl tributyl citrate	403.2 [M+H]+
d1	Acetyl tributyl citrate with one deuterium	404.2 [M+H]+
d2	Acetyl tributyl citrate with two deuteriums	405.2 [M+H]+
d3	Fully deuterated Acetyl tributyl citrate	406.2 [M+H]+



Note: The m/z values presented are for the protonated molecule [M+H]+, which is commonly observed in positive mode electrospray ionization.[7]

Table 2: Representative ¹H NMR Chemical Shifts for Acetyl Tributyl Citrate

Protons	Chemical Shift (ppm)	Multiplicity	Integration (for d0)
Acetyl CH₃	~2.0	Singlet	3H
Citrate CH ₂	~2.8, ~2.9	Doublets	4H
Butyl OCH2	~4.1	Triplet	6Н
Butyl CH ₂	~1.6	Multiplet	6Н
Butyl CH ₂	~1.4	Multiplet	6Н
Butyl CH₃	~0.9	Triplet	9Н

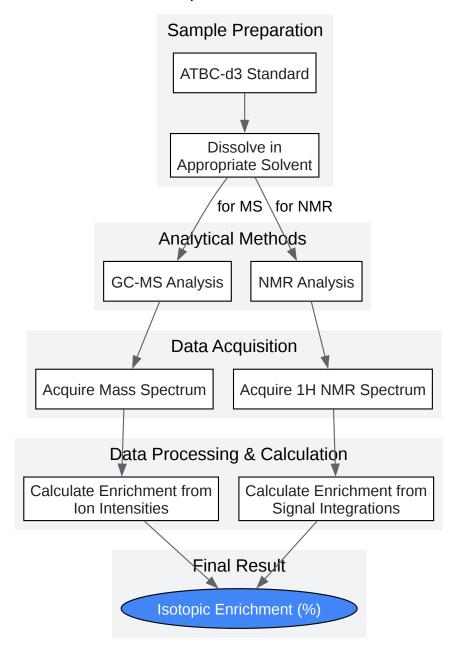
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the isotopic enrichment of ATBCd3 can be visualized as follows.



Experimental Workflow for Isotopic Enrichment Determination of ATBC-d3



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Caption: Workflow for ATBC-d3 isotopic enrichment determination.



Conclusion

The accurate determination of isotopic enrichment is a critical step in the validation of deuterated standards for quantitative bioanalysis. Both mass spectrometry and NMR spectroscopy offer robust and reliable methods for this purpose. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to confidently assess the isotopic enrichment of **Acetyl tributyl citrate-d3**, thereby ensuring the integrity and accuracy of their analytical results.

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